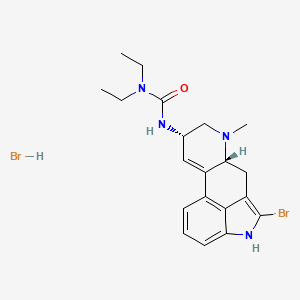
Bromlisuride Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromlisuride Hydrobromide is a chemical compound with the molecular formula C16H19BrN2O2. It is a derivative of the ergot alkaloid and is primarily used in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromlisuride Hydrobromide involves several steps. One common method includes the reaction of bromine with lisuride, an ergot derivative, under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain this compound suitable for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Bromlisuride Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield brominated derivatives, while reduction may produce de-brominated compounds .
科学研究应用
Bromlisuride Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and as a tool for investigating biological pathways.
Medicine: It has potential therapeutic applications and is researched for its pharmacological properties.
Industry: It is used in the development of new drugs and as a chemical intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of Bromlisuride Hydrobromide involves its interaction with specific molecular targets in the body. It binds to receptors in the brain and other tissues, modulating the activity of neurotransmitters and other signaling molecules. This interaction affects various physiological processes, including mood, cognition, and motor function .
相似化合物的比较
Similar Compounds
Lisuride: A precursor to Bromlisuride Hydrobromide, used in the treatment of Parkinson’s disease.
Bromocriptine: Another ergot derivative with similar pharmacological properties.
Cabergoline: A dopamine agonist used in the treatment of hyperprolactinemia.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research for understanding the mechanisms of action of ergot derivatives and developing new therapeutic agents .
属性
CAS 编号 |
83455-49-6 |
|---|---|
分子式 |
C20H26Br2N4O |
分子量 |
498.3 g/mol |
IUPAC 名称 |
3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;hydrobromide |
InChI |
InChI=1S/C20H25BrN4O.BrH/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12;/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26);1H/t12-,17+;/m0./s1 |
InChI 键 |
DXVYMWKQERXJJD-LWHGMNCYSA-N |
手性 SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C.Br |
规范 SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


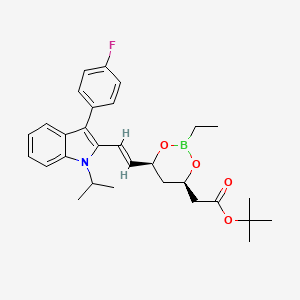
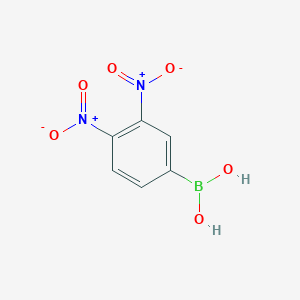
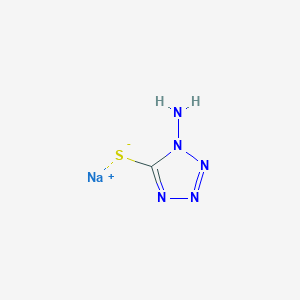
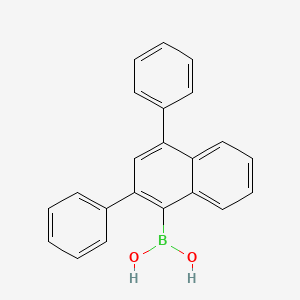
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
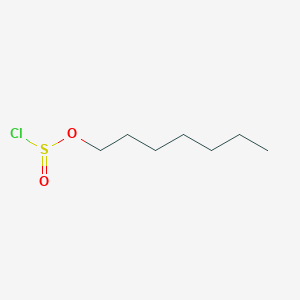
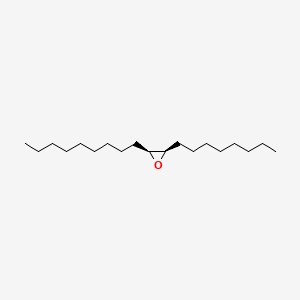

![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
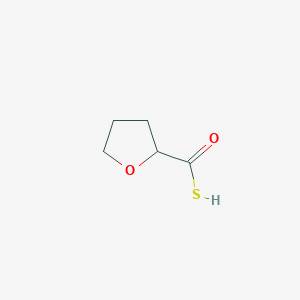
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
